molecular formula C11H21NO4 B558439 Boc-d-tert-leucine CAS No. 124655-17-0

Boc-d-tert-leucine

Cat. No. B558439
M. Wt: 231,28 g/mole
InChI Key: LRFZIPCTFBPFLX-ZETCQYMHSA-N
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Description

Boc-D-tert-leucine is a derivative of leucine . It is an amino acid derivative used for research . It has been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .


Synthesis Analysis

The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol .


Molecular Structure Analysis

The molecular formula of Boc-D-tert-leucine is C11H21NO4 . Its average mass is 231.289 Da and its monoisotopic mass is 231.147064 Da .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

Boc-D-tert-leucine has a molar mass of 231.29 g/mol . Its melting point is 121 °C . It appears as a solid and its color ranges from white to off-white .

Scientific Research Applications

Biosynthesis of l-tert-leucine

Summary of the Application

Boc-d-tert-leucine is used in the biosynthesis of l-tert-leucine, a significant pharmaceutical intermediate. This is achieved through the construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme .

Methods of Application

In this work, a novel fusion enzyme (GDH–R3–LeuDH) for the efficient biosynthesis of l-tert-leucine was constructed by the fusion of LeuDH and GDH mediated with a rigid peptide linker . The fusion structure accelerated the cofactor regeneration rate and maintained the enzyme activity .

Results or Outcomes

The productivity and yield of l-tert-leucine by GDH–R3–LeuDH were enhanced by twofold . The space–time yield of l-tert-leucine catalyzing by GDH–R3–LeuDH whole cells could achieve 2136 g/L/day in a 200 mL scale system under the optimal catalysis conditions (pH 9.0, 30 ° C, 0.4 mM of NAD + and 500 mM of a substrate including trimethylpyruvic acid and glucose) .

Peptide Synthesis

Summary of the Application

Boc-d-tert-leucine is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in physiological and biochemical functions of life.

Methods of Application

In peptide synthesis, Boc-d-tert-leucine can be used as a building block. The Boc group (tert-butyloxycarbonyl) is a common protecting group used in the synthesis of peptides. It prevents unwanted peptide bonding at the amino group during the synthesis process .

Results or Outcomes

The use of Boc-d-tert-leucine in peptide synthesis allows for the creation of complex peptides with specific sequences. This has wide-ranging applications in biological research and drug development .

Synthesis of Chiral Copper (II) Polymers

Summary of the Application

L-tert-Leucine, which can be synthesized from Boc-d-tert-leucine, is used as a key precursor in the synthesis of a chiral phosphinooxazoline ligand . This ligand is then used in the synthesis of chiral copper (II) polymers .

Methods of Application

The chiral copper (II) polymers are synthesized using the chiral phosphinooxazoline ligand as a catalyst. The ligand is synthesized from L-tert-Leucine, which can be derived from Boc-d-tert-leucine .

Results or Outcomes

The chiral copper (II) polymers synthesized using this method can catalyze the kinetic resolution of secondary alcohols by acylation . This has potential applications in the field of organic synthesis .

Synthesis of Chiral Auxiliaries

Summary of the Application

Boc-d-tert-leucine and its derivatives are extensively used as crucial building blocks for chiral auxiliaries . Chiral auxiliaries are an important tool in asymmetric synthesis. They are small molecules that are temporarily added to molecules to control the creation of stereoisomers in chemical reactions.

Methods of Application

In the synthesis of chiral auxiliaries, Boc-d-tert-leucine can be used as a starting material. The Boc group protects the amino group during the reaction, allowing for the selective formation of the desired stereoisomer .

Results or Outcomes

The use of Boc-d-tert-leucine in the synthesis of chiral auxiliaries allows for the efficient production of enantiomerically pure compounds. This has significant implications in the pharmaceutical industry, where the chirality of a molecule can influence its biological activity .

Synthesis of Anti-Tumor and Anti-Virus Drugs

Summary of the Application

Boc-d-tert-leucine is used in the synthesis of anti-tumor and anti-virus drugs . It is a chiral building block in the synthesis of drugs such as atazanavir, telaprevir, and boceprevir .

Methods of Application

In drug synthesis, Boc-d-tert-leucine can be used as a building block. The Boc group (tert-butyloxycarbonyl) is a common protecting group used in the synthesis of peptides. It prevents unwanted peptide bonding at the amino group during the synthesis process .

Results or Outcomes

The use of Boc-d-tert-leucine in drug synthesis allows for the creation of complex drug molecules with specific sequences. This has wide-ranging applications in biological research and drug development .

Safety And Hazards

Boc-D-tert-leucine should be handled with care. Avoid dust formation, breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

properties

IUPAC Name

(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFZIPCTFBPFLX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426487
Record name boc-d-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-d-tert-leucine

CAS RN

124655-17-0
Record name boc-d-tert-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124655-17-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
E Masferrer-Rius, F Li, M Lutz… - Catalysis Science & …, 2021 - pubs.rsc.org
… different chiralities (Boc-L-tert-leucine and Boc-D-tert-leucine) as amino acid additives. Boc-L-tert… The use of the opposite enantiomer, Boc-D-tert-leucine, again led to a different catalytic …
Number of citations: 5 pubs.rsc.org
GM Chinigo, M Paige, S Grindrod… - Journal of medicinal …, 2008 - ACS Publications
… To a room temperature solution of 1.50 g (6.9 mmol) of Boc-d-tert-leucine (1.50 g, 6.91 mmol) was added 1.57 g (7.6 mmol) of DCC. After 45 min, 1.03 g (7.6 mmol) of HOBt was added. …
Number of citations: 228 pubs.acs.org
P Vachal - 2003 - search.proquest.com
A novel catalyst for the asymmetric cyanation of imines, the Strecker reaction, is discovered using combinatorial methods. The optimized structure consists of a substituted urea …
Number of citations: 2 search.proquest.com
D Braghiroli, M Di Bella - Tetrahedron: Asymmetry, 1996 - Elsevier
(R)- and (S)-2-aminobutanesulfonic acid, 3a and 3b, and (R)- and (S)-2-amino-3,3-dimethylbutanesulfonic acid, 4a and 4b, were synthesized from the corresponding N-Boc protected β-…
Number of citations: 41 www.sciencedirect.com
AB Mayfield - 2019 - search.proquest.com
Hydrogen-bond-donor catalysts are applied to the construction of challenging 1, 2-cis glycosidic linkages of arabinose and other furanose sugars. Identification of an unusual …
Number of citations: 2 search.proquest.com
E Ronchi - 2022 - search.proquest.com
… -boc-D-tert-leucine starting material was synthesized according to previously published procedures using (+)-sparteine (to set α- stereocenter of pyrrolidine) and Boc-D-tert-leucine (to …
Number of citations: 2 search.proquest.com

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